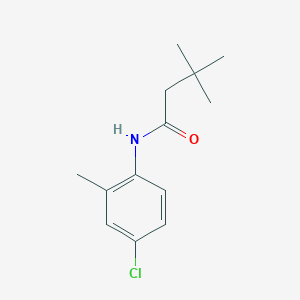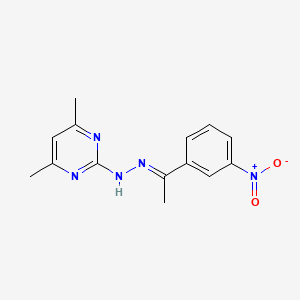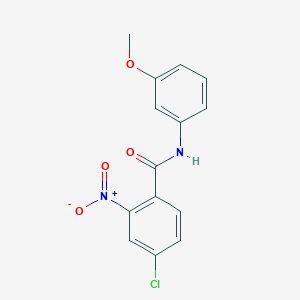
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide, also known as CL-220, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the early 2000s and has gained popularity among researchers for its potential applications in scientific research. CL-220 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to the modulation of various signaling pathways, including the release of neurotransmitters and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and appetite. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, its use in laboratory experiments is limited by its relatively short half-life and potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide, including the development of more potent and selective CB1 receptor agonists, the investigation of its potential therapeutic applications in various disease states, and the exploration of its effects on other physiological systems beyond the central nervous system.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide involves several steps, starting with the reaction of 4-chloro-2-methylbenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and deprotection, to yield the final product.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the CB1 receptor and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, as well as potential applications in the treatment of obesity and metabolic disorders.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIAKNHAPOIGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)



![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)